molecular formula C15H12N2O3 B2503091 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid CAS No. 872108-08-2

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2503091
CAS No.: 872108-08-2
M. Wt: 268.272
InChI Key: ROUKEPGFOKOYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the 3-position with a methoxy-linked imidazo[1,2-a]pyridine moiety. Its synthesis typically involves ester hydrolysis or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKEPGFOKOYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid derivatives. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid has a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol. It is characterized by its melting point of approximately 202.07 °C and a boiling point of about 477.46 °C . The compound can be synthesized through various methods, including the three-component aza-Friedel–Crafts reaction, which allows for the efficient formation of imidazo[1,2-a]pyridine derivatives .

Antimicrobial Properties

One of the notable applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains . This highlights the potential for developing new treatments for tuberculosis using this compound.

Inhibition of Protein Geranylgeranylation

Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit protein geranylgeranylation, a critical post-translational modification involved in various cellular processes. In particular, research focusing on phosphonocarboxylate derivatives has demonstrated their ability to disrupt Rab11A prenylation in human cervical carcinoma cells, indicating potential applications in cancer therapy . The cytotoxic effects observed in these studies suggest that further exploration into the structure-activity relationship could yield promising therapeutic agents.

Case Study 1: Antitubercular Activity

A set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and tested against Mycobacterium tuberculosis. Compounds showed potent activity with MIC values ≤1 μM. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved pharmacological profiles .

Case Study 2: Cancer Cell Viability

In a study assessing the cytotoxicity of novel imidazo[1,2-a]pyridine analogs on HeLa cells, several compounds exhibited significant inhibitory effects on cell viability. The half-maximal inhibitory concentration (IC50) values ranged from 386 to 735 μM for most compounds tested, indicating their potential as anticancer agents through the inhibition of essential cellular processes like prenylation .

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(Imidazo[1,2-b]pyridazin-6-yloxy)benzoic acid (7b)

  • Structural Differences : Replaces the imidazo[1,2-a]pyridine with an imidazo[1,2-b]pyridazine ring, altering the heterocycle’s electronic properties and ring strain.
  • Biological Activity : Demonstrates potent inhibition of VEGFR2 kinase (IC₅₀ = 12 nM), suggesting anti-angiogenic applications. The pyridazine ring may enhance hydrogen bonding with kinase active sites .
  • Synthesis : Prepared via ester hydrolysis of methyl 3-(imidazo[1,2-b]pyridazin-6-yloxy)benzoate (7a), followed by purification via column chromatography .

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic Acid

  • Structural Differences : Positional isomer with the imidazopyridine-methoxy group at the benzoic acid’s 4-position instead of 3-position.
  • Commercial Availability : Listed in catalogs but discontinued, possibly due to lower bioactivity or stability .

3-(Imidazo[1,2-a]pyridine-2-yl)benzoic Acid (Compound 25)

  • Structural Differences : Lacks the methoxy linker; the imidazopyridine is directly attached to the benzoic acid.
  • Synthesis : Synthesized via refluxing an ester precursor with NaOH (61% yield), indicating efficient hydrolysis .

Zolpidem Metabolite: 4-[3-(2-N,N-Dimethylamino-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid

  • Structural Differences: Contains a methyl group at C6 and a dimethylamino-oxoethyl side chain, enhancing metabolic stability.
  • Biological Relevance : As a major zolpidem metabolite, it highlights the imidazopyridine scaffold’s CNS activity but with modified pharmacokinetics due to the benzoic acid group .

(2E)-3-(4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic Acid

  • Structural Differences: Replaces benzoic acid with a propenoic acid chain, introducing a conjugated double bond.
  • Electronic Properties : The α,β-unsaturated system may increase electrophilicity, influencing reactivity and binding to thiol-containing targets .

Physicochemical and Pharmacokinetic Comparison

Compound pKa (Predicted) Density (g/cm³) Solubility Key Functional Groups
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid ~5.10 1.10 Moderate (carboxylic acid) Benzoic acid, methoxy, imidazopyridine
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid ~5.10 1.10 Moderate Benzoic acid (para-substituted)
3-(Imidazo[1,2-b]pyridazin-6-yloxy)benzoic acid (7b) N/A N/A Low (lipophilic pyridazine) Pyridazine, ether linkage
Zolpidem metabolite ~4.80 (carboxylic acid) N/A High (polar side chains) Dimethylamino-oxoethyl, methyl

Biological Activity

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a compound that features both an imidazo[1,2-a]pyridine moiety and a benzoic acid structure. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula for this compound is C15H12N2O3C_{15}H_{12}N_2O_3, with a molecular weight of approximately 268.27 g/mol. The compound's structure allows for various interactions within biological systems, primarily due to the presence of the carboxylic acid group and the heterocyclic imidazo[1,2-a]pyridine.

The mechanism of action for this compound involves its ability to interact with specific biological targets. These interactions may inhibit enzymes or modulate receptor activity, which can lead to therapeutic effects against various diseases. For instance, imidazo[1,2-a]pyridine derivatives have been shown to affect multiple signaling pathways critical in cancer and inflammatory processes .

Antimicrobial Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazo[1,2-a]pyridine demonstrated activity against both Gram-positive and Gram-negative bacteria . Specifically, this compound may offer similar benefits due to its structural characteristics.

Anticancer Properties

The potential anticancer effects of imidazo[1,2-a]pyridine derivatives have been documented extensively. For example, certain analogs have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The presence of the benzoic acid moiety could enhance these effects by improving solubility and bioavailability.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine compounds are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-a]pyridine ring can significantly influence its pharmacological profile. For instance:

Compound NameKey FeaturesBiological Activity
Zolpidem Imidazopyridine derivativeSedative/hypnotic
Alpidem Contains a similar scaffoldAntidepressant
Olprinone Cardiovascular agentPositive inotropic effects

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against a panel of pathogens. The results showed that compounds similar to this compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

In vitro studies demonstrated that derivatives with the imidazo[1,2-a]pyridine core could inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways . Further research is needed to assess the efficacy of this compound specifically.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid and its derivatives?

The synthesis typically involves multicomponent reactions (MCRs) or condensation reactions . For example:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via reaction of 2-aminopyridine with aldehydes and isonitriles under aqueous, catalyst-free conditions (green chemistry approach) .
  • Step 2 : Introduction of the benzoic acid moiety via nucleophilic substitution or coupling reactions. For instance, reacting the imidazo[1,2-a]pyridine intermediate with 3-hydroxybenzoic acid derivatives using EDCI/HOBt coupling agents .
  • Optimization : Reaction conditions (e.g., ethanol as solvent, 60–80°C) and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.2–8.5 ppm for imidazo protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~323.1).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • X-ray Crystallography : For resolving 3D molecular geometry and intermolecular interactions (if crystalline) .

Q. What are the primary biological activities associated with this compound?

Imidazo[1,2-a]pyridine derivatives exhibit:

  • Antimicrobial Activity : Inhibition of bacterial/fungal growth via membrane disruption or enzyme inhibition .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., IC₅₀ values <10 µM in MCF-7 breast cancer cells) .
  • Neuroprotective Effects : Modulation of neurotransmitter receptors (e.g., GABA_A) .
    Note: Activity varies with substituents; see Table 1 for structure-activity trends.

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyridine and benzoic acid moieties influence biological activity?

Critical structure-activity relationship (SAR) findings include:

  • Position 3 (Benzoic Acid) : Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial potency by increasing membrane permeability .
  • Imidazo[1,2-a]pyridine C2-Methoxy Group : Improves metabolic stability by reducing CYP450-mediated oxidation .
  • Aromatic Substitutions : Bulky groups (e.g., phenyl) at the imidazo N1 position enhance anticancer activity via kinase inhibition .

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionGroup AddedActivity Trend (vs. Parent Compound)Reference
Benzoic Acid C3-F↑ Antimicrobial (MIC↓ by 50%)
Imidazo C2-OCH₃↑ Metabolic stability (t₁/₂ ×2)
Imidazo N1-Ph↑ Anticancer (IC₅₀ ↓ to 5 µM)

Q. What computational methods are used to predict reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the benzoic acid moiety’s carboxyl group acts as a H-bond donor .
  • Molecular Docking : Simulates interactions with targets (e.g., EGFR kinase) to guide lead optimization. The imidazo ring shows π-π stacking with tyrosine residues .

Q. How can contradictory biological data across studies be resolved?

Common sources of discrepancy and solutions:

  • Assay Variability : Standardize protocols (e.g., use identical cell lines, ATP levels in viability assays).
  • Compound Stability : Monitor degradation via HPLC (e.g., ester hydrolysis in aqueous media) .
  • Structural Confirmation : Re-characterize batches with NMR to rule out impurities .

Methodological Challenges and Solutions

Q. What experimental design limitations arise in stability studies?

  • Sample Degradation : Organic degradation over time (e.g., 9-hour assays) alters results. Solution : Use continuous cooling (4°C) to stabilize samples .
  • Low Pollution Variability : Synthetic mixtures may not mimic real-world complexity. Solution : Expand initial samples from 8 to >20 for robust modeling .

Q. How can reaction yields be improved during scale-up?

  • Optimized Solvents : Replace ethanol with DMF to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous flow systems for precise control of temperature/pressure, reducing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.